tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a phenoxy moiety substituted with iodine at the meta-position, and a methylene bridge linking the phenoxy group to the pyrrolidine ring. This structure combines steric protection (via the Boc group) with a reactive iodine atom, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[(3-iodophenoxy)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZRKCLKMDUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 3-iodophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, the iodophenoxy group can be oxidized to form corresponding quinones.
Scientific Research Applications
tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodophenoxy moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenoxy Analogs
tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate
- Structure: Replaces iodine with bromine on the phenoxy ring.
- Molecular Weight: Lower molecular weight compared to the iodo analog due to bromine’s smaller atomic mass. Applications: Brominated analogs are often used in Suzuki-Miyaura couplings, though with lower efficiency than iodides .
tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
- Structure: Features a fluorine atom at the meta-position and a nitro group at the ortho-position on the phenoxy ring.
- Key Differences :
Heterocyclic Ring Variants
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Replaces the benzene ring with a pyridine ring, introducing both bromine and iodine substituents.
- Molecular Weight: 483.14 g/mol (higher than the target compound due to bromine and pyridine’s nitrogen) .
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Structure : Incorporates a pyrimidine ring with a methyl substituent.
- Key Differences: Hydrogen-Bonding Capacity: Pyrimidine’s two nitrogen atoms enhance interactions with biological targets like kinases or nucleic acids.
Functional Group Modifications
tert-Butyl (R)-3-(2-cyano-4-boronatephenoxy)pyrrolidine-1-carboxylate
- Structure: Includes a boronate ester and cyano group on the phenoxy ring.
- Key Differences :
tert-Butyl 3-iodopyrrolidine-1-carboxylate
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 357.24 g/mol. The presence of the iodophenoxy group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes crucial for cellular processes. For instance, some pyrrolidine derivatives have shown inhibitory effects on the polyketide synthase (Pks13) enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which is essential for bacterial cell wall integrity .
- Antimicrobial Activity : The iodophenoxy moiety may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial efficacy. Studies have demonstrated that similar compounds possess significant minimum inhibitory concentration (MIC) values against various pathogens .
- Targeting Cellular Signaling : The structural features of the compound may allow it to modulate signaling pathways involved in cell proliferation and apoptosis, potentially leading to therapeutic applications in cancer treatment.
Table 1: Summary of Biological Activities
Case Studies
-
Inhibitory Activity Against Mycobacterium tuberculosis :
A study screened over 150,000 compounds for their ability to inhibit the Pks13 enzyme. This compound was identified as a promising candidate with significant inhibitory activity, demonstrating a >10-fold increase in potency under specific conditions . -
Cytotoxic Effects on Cancer Cells :
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis through modulation of key survival pathways, making it a candidate for further development as an anticancer agent .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) for optimizing the efficacy of pyrrolidine derivatives:
- Modification Impact : Variations in substituents on the pyrrolidine ring significantly affect biological activity. For instance, replacing certain groups can lead to enhanced potency against specific targets while maintaining low toxicity profiles .
- Microsomal Stability : Compounds with higher microsomal stability are preferred as they demonstrate better pharmacokinetic properties, leading to prolonged action in vivo .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
